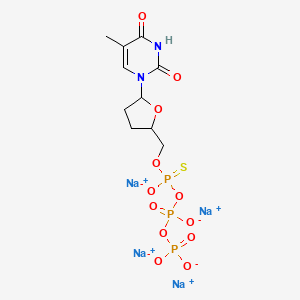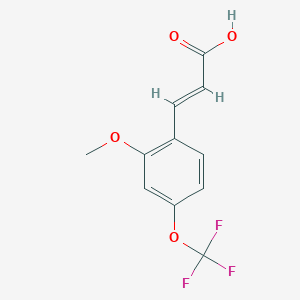
2-Methoxy-4-(trifluoromethoxy)cinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(trifluoromethoxy)cinnamic acid is a synthetic organic compound with the molecular formula C11H9F3O4 and a molecular weight of 262.19 g/mol It is a derivative of cinnamic acid, characterized by the presence of methoxy and trifluoromethoxy groups on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(trifluoromethoxy)cinnamic acid typically involves the reaction of 2-methoxy-4-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include:
Base: Weak bases such as pyridine or piperidine.
Solvent: Organic solvents like ethanol or methanol.
Temperature: Reflux conditions to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-4-(trifluoromethoxy)cinnamic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of 2-methoxy-4-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 2-methoxy-4-(trifluoromethoxy)benzyl alcohol.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-Methoxy-4-(trifluoromethoxy)cinnamic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-(trifluoromethoxy)cinnamic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Cinnamic acid: The parent compound, lacking the methoxy and trifluoromethoxy groups.
4-Methoxycinnamic acid: Similar structure but without the trifluoromethoxy group.
2-Methoxycinnamic acid: Lacks the trifluoromethoxy group but has the methoxy group at the ortho position.
Uniqueness: 2-Methoxy-4-(trifluoromethoxy)cinnamic acid is unique due to the presence of both methoxy and trifluoromethoxy groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C11H9F3O4 |
|---|---|
Poids moléculaire |
262.18 g/mol |
Nom IUPAC |
(E)-3-[2-methoxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H9F3O4/c1-17-9-6-8(18-11(12,13)14)4-2-7(9)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+ |
Clé InChI |
RPKCPWSXRJGOGB-HWKANZROSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)OC(F)(F)F)/C=C/C(=O)O |
SMILES canonique |
COC1=C(C=CC(=C1)OC(F)(F)F)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


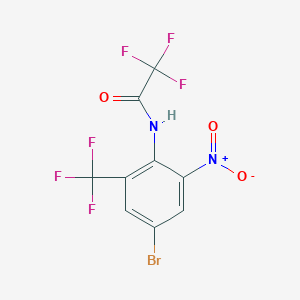

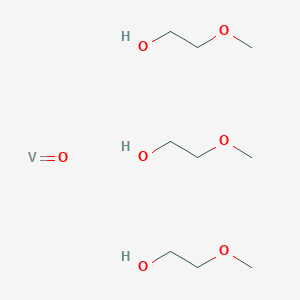
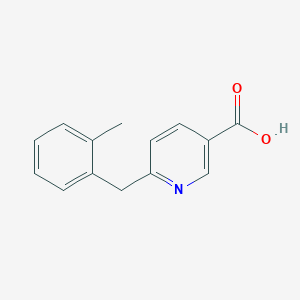


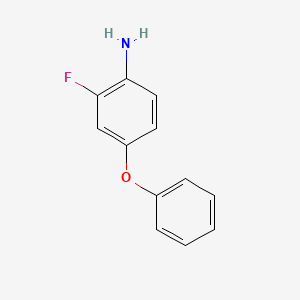
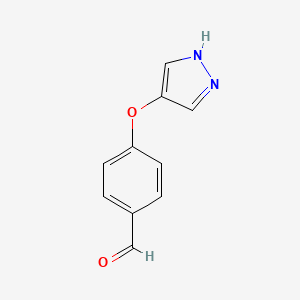
![{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B12077506.png)

![[(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine](/img/structure/B12077509.png)
![Methyl 5-hydroxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12077521.png)
![3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole](/img/structure/B12077529.png)
